molecular formula C22H18FN3S B4754540 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE

3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4754540
M. Wt: 375.5 g/mol
InChI Key: UCVUWMSLLSKDQO-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate and 3-methylbenzaldehyde under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The fluorophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A triazole antifungal drug with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a fluorophenyl group.

Uniqueness

3-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazoles. The presence of the fluorophenyl and methylphenyl groups can enhance its potency and selectivity in various applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S/c1-16-6-5-7-18(14-16)21-24-25-22(26(21)20-8-3-2-4-9-20)27-15-17-10-12-19(23)13-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVUWMSLLSKDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
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3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE

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